2-Isocyanobenzonitrile
CAS No.: 90348-24-6
Cat. No.: VC3918419
Molecular Formula: C8H4N2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90348-24-6 |
|---|---|
| Molecular Formula | C8H4N2 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-isocyanobenzonitrile |
| Standard InChI | InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H |
| Standard InChI Key | HTMWQSKIYNDFNU-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=CC=CC=C1C#N |
| Canonical SMILES | [C-]#[N+]C1=CC=CC=C1C#N |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Isocyanobenzonitrile possesses a benzene ring substituted at the 1- and 2-positions with a nitrile and isocyano group, respectively. Key structural descriptors include:
The isocyano group’s linear geometry and high electron density facilitate nucleophilic attacks, while the nitrile group stabilizes intermediates through conjugation .
Spectroscopic Characterization
Synthetic Methodologies
Preparation of 2-Isocyanobenzonitrile
A general synthesis involves treating 2-aminobenzonitrile with formic acid derivatives under dehydrating conditions :
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Reagents:
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2-Aminobenzonitrile (S1, 5 mmol)
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Acetic formic anhydride (excess)
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Tetrahydrofuran (THF, 15 mL)
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Procedure:
This method avoids hazardous reagents, aligning with green chemistry principles.
Metal-Catalyzed Reactions
2-Isocyanobenzonitrile participates in Mn(III)-mediated couplings with arylboronic acids and indoles:
| Component | Role | Quantity |
|---|---|---|
| 2-Isocyanobenzonitrile | Substrate | 0.2 mmol |
| Arylboronic acid | Coupling partner | 0.6 mmol (3.0 eq) |
| Mn(acac)₃ | Catalyst | 30 mol% |
| HFIP | Solvent | 2 mL |
Reaction Outcome: Forms polycyclic indole derivatives (yields: 60–85%) .
Applications in Heterocycle Synthesis
Quinoline Formation
Treatment with nucleophiles induces cyclization to quinolines, a privileged scaffold in drug discovery :
Example Reaction:
2-Isocyanobenzonitrile + Diethylamine → 2-Diethylaminoquinazoline (174, 95% yield) .
Mechanism:
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Nucleophilic attack on the isocyano group generates an imidoyl anion.
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6π-electrocyclization forms a cumulene intermediate.
Indole and Imidazole Derivatives
In the presence of organolithium reagents, 2-isocyanobenzonitrile undergoes cascade reactions to indoles and imidazoles:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 2-Isocyanobenzonitrile | tert-Butyllithium | 3-Methoxy-3H-indoles | 65% |
| 2-Isocyanobenzonitrile | Lithium thiophenolate | 2,4-Disubstituted quinolines | 78% |
These transformations exploit the isocyano group’s ability to stabilize lithiated intermediates .
| Hazard | Category | Signal Word | Precautionary Measures |
|---|---|---|---|
| Acute Toxicity | 4 | Warning | P264, P270, P301+P312, P330, P501 |
Key Risks: Harmful if swallowed (H302). Causes skin/eye irritation .
Future Directions
Recent advances in photocatalysis and C–H functionalization could expand the utility of 2-isocyanobenzonitrile in synthesizing complex heterocycles. Investigations into its electrochemical reactivity and biocompatibility may further unlock applications in agrochemicals and pharmaceuticals .
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